Cas no 927803-37-0 (2-(methoxymethyl)pyrimidine-5-carboxylic acid)

2-(Methoxymethyl)pyrimidine-5-carboxylic acid is a versatile pyrimidine derivative with a methoxymethyl substituent at the 2-position and a carboxylic acid functional group at the 5-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. Its reactive carboxyl group enables further derivatization, while the methoxymethyl moiety enhances solubility and stability in various reaction conditions. The pyrimidine core structure is widely utilized in medicinal chemistry due to its bioisosteric properties. This product is characterized by high purity and consistent quality, making it suitable for research and industrial applications requiring precise molecular scaffolds.
2-(methoxymethyl)pyrimidine-5-carboxylic acid structure
927803-37-0 structure
商品名:2-(methoxymethyl)pyrimidine-5-carboxylic acid
CAS番号:927803-37-0
MF:C7H8N2O3
メガワット:168.15002155304
CID:5289723

2-(methoxymethyl)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(methoxymethyl)pyrimidine-5-carboxylic acid
    • インチ: 1S/C7H8N2O3/c1-12-4-6-8-2-5(3-9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)
    • InChIKey: UAHYKBWLKBRPNZ-UHFFFAOYSA-N
    • ほほえんだ: C1(COC)=NC=C(C(O)=O)C=N1

2-(methoxymethyl)pyrimidine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1532614-1g
2-(Methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 98%
1g
¥3076.00 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076908-1g
2-(Methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
1g
¥2639.0 2023-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1532614-5g
2-(Methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 98%
5g
¥8911.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6895-10G
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
10g
¥ 10,170.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6895-5g
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
5g
¥7466.0 2024-04-16
Enamine
EN300-768322-5.0g
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
5.0g
$2028.0 2024-05-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6895-500mg
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
500mg
¥1649.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6895-1g
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
1g
¥2470.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6895-5G
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
5g
¥ 6,844.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6895-1G
2-(methoxymethyl)pyrimidine-5-carboxylic acid
927803-37-0 95%
1g
¥ 2,263.00 2023-04-12

2-(methoxymethyl)pyrimidine-5-carboxylic acid 関連文献

2-(methoxymethyl)pyrimidine-5-carboxylic acidに関する追加情報

Introduction to 2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS No. 927803-37-0)

2-(methoxymethyl)pyrimidine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 927803-37-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a pyrimidine core, which is a pivotal scaffold in the design of various therapeutic agents, particularly those targeting nucleic acid metabolism and enzyme inhibition.

The molecular structure of 2-(methoxymethyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a methoxymethyl (methyl ether) functional group. This specific arrangement imparts unique reactivity and binding properties, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in constructing more complex molecules, such as protease inhibitors and antiviral agents.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives for their pharmacological efficacy. The carboxylic acid moiety in 2-(methoxymethyl)pyrimidine-5-carboxylic acid allows for further functionalization via esterification, amidation, or coupling reactions, enabling the creation of diverse chemical libraries. These libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Pyrimidine-based inhibitors have shown promise in targeting enzymes involved in cancer progression, inflammation, and infectious diseases. For instance, studies have demonstrated that derivatives of pyrimidine can interact with key enzymes such as kinases and polymerases by mimicking natural substrates or competing for active sites. The methoxymethyl group may contribute to enhancing solubility and bioavailability, which are critical factors in drug design.

The synthesis of 2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also showcase the advancements in modern organic chemistry techniques.

Recent publications have explored the pharmacokinetic properties of 2-(methoxymethyl)pyrimidine-5-carboxylic acid derivatives. Researchers have investigated how structural modifications influence metabolic stability, cellular uptake, and target engagement. For example, computational modeling has been used to predict binding affinities between the compound and its intended biological targets, aiding in rational drug design. Such computational approaches are becoming increasingly integral to modern pharmaceutical research, complementing traditional experimental methods.

The compound's potential extends beyond traditional small-molecule drug applications. It has been explored as a building block for nucleoside analogs, which are crucial in antiviral therapies. By incorporating modified pyrimidine bases into nucleoside analogs, researchers aim to develop drugs with enhanced potency against viruses such as HIV and hepatitis C. The versatility of 2-(methoxymethyl)pyrimidine-5-carboxylic acid makes it an attractive candidate for such applications.

In addition to its medicinal applications, this compound has found utility in materials science. Pyrimidine derivatives are known to exhibit interesting photophysical properties, making them suitable for use in organic electronics and optoelectronic devices. The carboxylic acid group allows for covalent attachment to surfaces or polymers, facilitating the development of novel materials with tailored functionalities.

The regulatory landscape for compounds like 2-(methoxymethyl)pyrimidine-5-carboxylic acid is generally favorable for research purposes. However, it is essential for researchers to adhere to good laboratory practices (GLP) and ensure that all synthetic procedures are conducted safely and responsibly. While not classified as a hazardous substance under current regulations, proper handling remains paramount to prevent unintended exposure.

Future directions in research may focus on exploring new synthetic pathways to improve scalability and cost-efficiency. Additionally, there is growing interest in developing greener synthetic methods that minimize waste and reduce environmental impact. These efforts align with broader trends in sustainable chemistry aimed at making drug discovery more environmentally friendly.

In conclusion,2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS No. 927803-37-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its adaptability allows for diverse applications across multiple disciplines. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:927803-37-0)2-(methoxymethyl)pyrimidine-5-carboxylic acid
A1065297
清らかである:99%
はかる:5g
価格 ($):923.0